
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide is a complex organic compound that features a quinoline core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves multiple steps. One common method includes the alkylation of quinoline derivatives followed by the introduction of the diethylphosphorothioyl group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and nucleophiles like sodium iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds.
科学的研究の応用
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds like 8-hydroxyquinoline and chloroquine share a similar core structure.
Phosphorothioyl compounds: Similar to other organophosphorus compounds used in agriculture and medicine.
Uniqueness
6-(Diethylphosphorothioyl)-1-ethyl-4-methylquinolin-1-ium iodide is unique due to the combination of the quinoline core with the diethylphosphorothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research studies.
特性
CAS番号 |
87981-25-7 |
|---|---|
分子式 |
C16H23INPS |
分子量 |
419.3 g/mol |
IUPAC名 |
diethyl-(1-ethyl-4-methylquinolin-1-ium-6-yl)-sulfanylidene-λ5-phosphane;iodide |
InChI |
InChI=1S/C16H23NPS.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)18(19,6-2)7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
NLHBRDARFBFNAZ-UHFFFAOYSA-M |
正規SMILES |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=S)(CC)CC.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


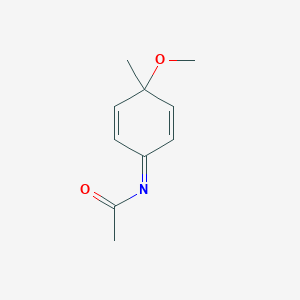

![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
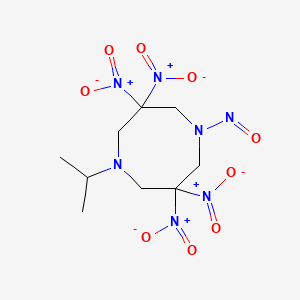
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
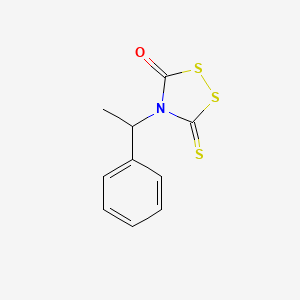
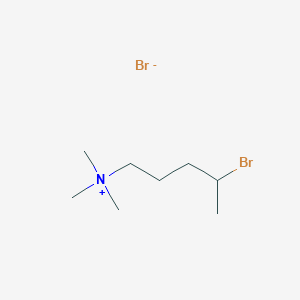
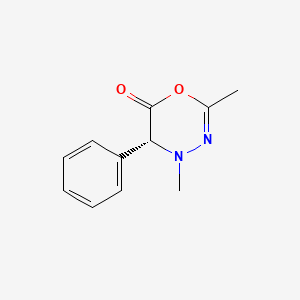
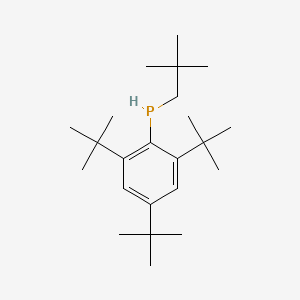

![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
![Benzoic acid, 3-[(trifluoromethyl)thio]-, methyl ester](/img/structure/B14380691.png)
